molecular formula C16H30CaO5 B1671422 Gemcabene calcium CAS No. 209789-08-2

Gemcabene calcium

Número de catálogo: B1671422
Número CAS: 209789-08-2
Peso molecular: 342.48 g/mol
Clave InChI: UVSDAPVYVXZPDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del gemcabene calcio implica la preparación del ácido 6,6′-oxibis(2,2-dimetilhexanoico) seguido de su conversión a la sal monocálcica. La ruta sintética detallada y las condiciones de reacción son propiedad de la empresa y no se han revelado públicamente en la literatura disponible .

Métodos de Producción Industrial: Los métodos de producción industrial del gemcabene calcio también son propiedad de la empresa. Es probable que la producción implique la síntesis a gran escala del ácido dicarboxílico de éter di-alquílico seguido de su conversión a la sal monocálcica bajo condiciones controladas para asegurar la pureza y la consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: El gemcabene calcio sufre varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes: Los reactivos y condiciones comunes para estas reacciones no se detallan ampliamente en la literatura. Se pueden utilizar reactivos estándar para reacciones de oxidación y sustitución, como agentes oxidantes y nucleófilos .

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. La información detallada sobre los productos no está fácilmente disponible .

Aplicaciones Científicas De Investigación

Hypolipidemic Effects

Gemcabene calcium has demonstrated significant efficacy in lowering lipid levels, particularly low-density lipoprotein cholesterol (LDL-C). Clinical studies have shown that gemcabene can reduce LDL-C levels by over 20% when used in conjunction with existing lipid-lowering therapies, such as statins. In particular, the COBALT-1 study highlighted its effectiveness in patients with familial hypercholesterolemia, where gemcabene was administered at increasing doses over three months and resulted in substantial reductions in LDL-C levels .

Anti-Inflammatory Properties

In addition to its lipid-lowering capabilities, gemcabene exhibits notable anti-inflammatory effects. It has been shown to significantly decrease plasma levels of C-reactive protein (CRP), an important marker of inflammation. In clinical trials, gemcabene reduced CRP levels by 53.5% in monotherapy and 71% when combined with statins . This dual action of lowering both LDL-C and CRP suggests that gemcabene may provide additional cardiovascular benefits beyond traditional lipid management.

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Emerging research indicates that gemcabene may be effective in treating non-alcoholic steatohepatitis, a condition characterized by liver inflammation and damage due to fat accumulation. Studies have reported that gemcabene not only reduces liver fibrosis but also downregulates inflammatory markers associated with NASH . Its ability to modulate lipid metabolism and reduce inflammation positions it as a promising candidate for managing this condition.

Applications in Osteoarthritis and Inflammatory Diseases

Gemcabene has been investigated for its potential therapeutic effects in osteoarthritis and other inflammatory diseases. Preclinical studies using rat models demonstrated that gemcabene significantly reduced joint swelling and pain associated with osteoarthritis, indicating its potential as an anti-inflammatory treatment . The efficacy observed in these animal models supports further investigation into its use for chronic inflammatory conditions.

Potential Use in Other Conditions

Research is ongoing to explore the utility of gemcabene in various other conditions, including:

  • Familial Chylomicronemia Syndrome (FCS) : Gemcabene may help manage severe hypertriglyceridemia associated with this genetic disorder.
  • Alzheimer’s Disease : Preliminary studies suggest a role for gemcabene in modulating neuroinflammation.
  • Acute COVID-19 : Investigations are underway to assess its effectiveness against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) infections .

Case Studies Overview

Study Condition Findings
COBALT-1Familial HypercholesterolemiaSignificant reduction in LDL-C (>20%) when combined with statins
NASH TrialsNon-Alcoholic SteatohepatitisReduced liver fibrosis and inflammatory markers
Osteoarthritis ModelsInflammation-Induced ArthritisDecreased joint swelling and pain response

Mecanismo De Acción

El gemcabene calcio ejerce sus efectos al mejorar la eliminación de las lipoproteínas de muy baja densidad en el plasma e inhibiendo la producción de ácidos grasos y colesterol en el hígado . Regula a la baja la proteína C reactiva de fase aguda a través de un mecanismo de transcripción mediado por la proteína delta de unión al potenciador de CCAAT . Esta acción dual sobre el metabolismo de los lípidos y la inflamación hace que el gemcabene calcio sea un agente terapéutico prometedor para las enfermedades cardiovasculares y metabólicas .

Compuestos Similares:

    Estatinas: Las estatinas son agentes reductores de lípidos ampliamente utilizados que inhiben la enzima HMG-CoA reductasa.

    Fibratos: Los fibratos son otra clase de agentes reductores de lípidos que activan los receptores activados por proliferadores de peroxisomas.

    Ezetimiba: La ezetimiba inhibe la absorción de colesterol en el intestino.

Singularidad: El gemcabene calcio es único debido a su acción dual sobre el metabolismo de los lípidos y la inflamación, que no se observa comúnmente en otros agentes reductores de lípidos. Esto lo convierte en un candidato prometedor para tratar afecciones con componentes de dislipidemia e inflamación .

Comparación Con Compuestos Similares

    Statins: Statins are widely used lipid-lowering agents that inhibit the enzyme HMG-CoA reductase.

    Fibrates: Fibrates are another class of lipid-lowering agents that activate peroxisome proliferator-activated receptors.

    Ezetimibe: Ezetimibe inhibits the absorption of cholesterol in the intestine.

Uniqueness: Gemcabene calcium is unique due to its dual action on lipid metabolism and inflammation, which is not commonly observed in other lipid-lowering agents. This makes it a promising candidate for treating conditions with both dyslipidemia and inflammation components .

Actividad Biológica

Gemcabene calcium, a first-in-class lipid-lowering agent, has garnered attention for its multifaceted biological activities, particularly in the context of lipid metabolism and inflammation. This article delves into the compound's mechanisms of action, clinical efficacy, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound (chemical name: 6,6′-oxybis(2,2-dimethylhexanoic acid) monocalcium salt) is a small molecule that acts primarily as a hypolipidemic agent. It has shown promise in lowering low-density lipoprotein cholesterol (LDL-C), triglycerides, and C-reactive protein (CRP), indicating its potential as an anti-inflammatory agent as well .

Gemcabene's biological activity is mediated through several pathways:

  • Lipid Modulation : It significantly downregulates hepatic mRNA markers associated with inflammation (e.g., TNF-α, MCP-1), lipogenesis (e.g., ApoC-III), and fibrosis (e.g., TIMP-1) in vitro. This modulation helps in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) and steatosis .
  • Anti-inflammatory Effects : Clinical studies have demonstrated that gemcabene reduces plasma levels of CRP, a marker of inflammation linked to cardiovascular risk. In cell-based studies, gemcabene inhibited cytokine-induced CRP production by affecting transcription factors such as C/EBP-δ and NF-κB .

Case Studies and Clinical Trials

  • Familial Partial Lipodystrophy (FPLD) :
    • A proof-of-concept study involved five female patients with FPLD who received gemcabene at a dosage of 300 mg/day for 12 weeks. Results indicated a median reduction in serum triglycerides of 19.6%, with some patients experiencing significant decreases .
  • Combination Therapy with Statins :
    • In a randomized controlled trial assessing gemcabene's efficacy alongside statin therapy, participants showed statistically significant reductions in LDL-C (>20%) and CRP (>40%) compared to placebo . This suggests that gemcabene can enhance the lipid-lowering effects of statins.
  • Osteoarthritis Models :
    • In animal models of osteoarthritis, gemcabene demonstrated significant anti-inflammatory effects, reducing joint swelling and improving pain response metrics .

Data Summary

The following table summarizes key findings from clinical studies on gemcabene:

Study FocusPopulationTreatment DurationKey Findings
FPLD Treatment5 Female Patients12 weeksMedian triglyceride reduction: -19.6%
Statin Combination TherapyHypercholesterolemia2 monthsLDL-C reduction: >20%, CRP reduction: >40%
Osteoarthritis ModelsRat ModelsVariousJoint swelling reduction: up to 50%

Propiedades

Número CAS

209789-08-2

Fórmula molecular

C16H30CaO5

Peso molecular

342.48 g/mol

Nombre IUPAC

calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate

InChI

InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20);

Clave InChI

UVSDAPVYVXZPDP-UHFFFAOYSA-N

SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2]

SMILES canónico

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O.[Ca]

Apariencia

Solid powder

Key on ui other cas no.

209789-08-2

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Gemcabene;  Gemcabene [INN];  PD 72953;  PD-72953.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemcabene calcium
Reactant of Route 2
Reactant of Route 2
Gemcabene calcium
Reactant of Route 3
Gemcabene calcium
Reactant of Route 4
Reactant of Route 4
Gemcabene calcium
Reactant of Route 5
Reactant of Route 5
Gemcabene calcium
Reactant of Route 6
Gemcabene calcium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.